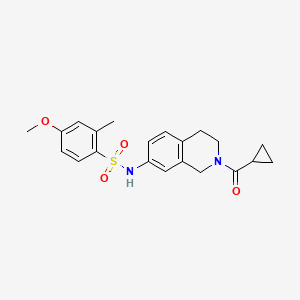
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H24N2O4S and its molecular weight is 400.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C23H24N2O4S
- Molecular Weight : 420.51 g/mol
- CAS Number : 1206989-81-2
The compound features a complex structure that includes a tetrahydroisoquinoline moiety linked to a sulfonamide group, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Antipsychotic Properties
Research indicates that compounds with similar structures exhibit selective agonism at serotonin receptors, particularly the 5-HT_2C receptor. This receptor is implicated in mood regulation and antipsychotic effects. In animal models, compounds related to this structure have shown significant antipsychotic-like activity by modulating serotonergic signaling pathways .
2. Antimicrobial Activity
Studies have demonstrated that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis. Preliminary tests suggest that this compound may exhibit similar antimicrobial effects against various bacterial strains .
The mechanisms by which this compound exerts its biological effects may include:
- Serotonin Receptor Modulation : Acting as an agonist or antagonist at specific serotonin receptors can influence neurotransmitter release and neuronal excitability.
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
Case Studies
Several studies have examined the biological effects of structurally similar compounds:
科学的研究の応用
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
-
Antitumor Activity :
- Compounds similar to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxy-2-methylbenzenesulfonamide have demonstrated the ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, related sulfonamide derivatives have been shown to affect tumor growth in vitro and in vivo models.
-
Inhibition of Carbonic Anhydrase :
- The sulfonamide group is known for its ability to inhibit carbonic anhydrase enzymes, which are crucial in regulating acid-base balance and fluid secretion. This inhibition can have implications for treating conditions such as glaucoma and edema.
-
Cardiovascular Effects :
- Studies have suggested that related compounds may influence cardiovascular responses by modulating perfusion pressure and coronary resistance. These effects are potentially mediated through interactions with calcium channels.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the tetrahydroisoquinoline core.
- Introduction of the cyclopropanecarbonyl group.
- Addition of the methoxy and sulfonamide functionalities.
Careful control over reaction conditions is essential to achieve high yields and purity .
Antitumor Mechanism
A study investigated the antitumor effects of a related sulfonamide compound on various cancer cell lines. The results indicated that treatment led to significant apoptosis and reduced cell viability, suggesting a potential pathway for therapeutic development .
Cardiovascular Study
Research involving isolated rat heart models demonstrated that certain sulfonamide derivatives could modulate cardiovascular parameters effectively. The findings pointed towards a mechanism involving calcium channel interactions, which may inform future cardiovascular drug design.
特性
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-4-methoxy-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-11-19(27-2)7-8-20(14)28(25,26)22-18-6-5-15-9-10-23(13-17(15)12-18)21(24)16-3-4-16/h5-8,11-12,16,22H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPHVRYEBBJVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













